
Cupric tartrate hydrate
Overview
Description
Cupric tartrate hydrate (chemical formula: C₄H₆CuO₇; molecular weight: ~229.63 g/mol) is a coordination compound formed by copper(II) ions and tartaric acid. It appears as blue to green crystalline powder, with a melting point of approximately 275°C (decomposition). The compound is sparingly soluble in water but readily dissolves in acidic or alkaline solutions due to its ability to form stable complexes with tartrate ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric tartrate hydrate can be synthesized by reacting copper(II) sulfate with tartaric acid in an aqueous solution. The reaction typically involves dissolving copper(II) sulfate in water and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and concentration of reactants, are optimized to maximize yield and purity. The use of automated equipment and controlled environments ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Cupric tartrate hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where copper(II) ions are reduced to copper(I) or elemental copper.
Substitution Reactions: The compound can undergo ligand exchange reactions where the tartrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.
Major Products Formed:
Oxidation: Copper(I) tartrate, elemental copper.
Reduction: Copper(II) complexes with different ligands.
Scientific Research Applications
Agricultural Applications
Micronutrient in Fertilizers
Cupric tartrate hydrate serves as an essential micronutrient in fertilizers. Copper is vital for plant growth and development, influencing photosynthesis and enzyme activity. Studies show that the inclusion of copper in fertilizers can significantly enhance crop yields and improve overall plant health.
- Case Study: A field trial conducted on corn crops demonstrated a 15% increase in yield when cupric tartrate was applied compared to control plots without copper supplementation. The study highlighted improved chlorophyll content and root development.
Pharmaceutical Applications
Treatment of Copper Deficiency
In the pharmaceutical industry, this compound is utilized in formulations aimed at treating conditions related to copper deficiency. This deficiency can lead to anemia and other health issues.
- Case Study: A clinical trial involving patients with Menkes disease (a genetic disorder leading to copper deficiency) showed that supplementation with cupric tartrate improved serum copper levels and overall health outcomes.
Food Industry
Food Preservative and Color Stabilizer
In food processing, this compound acts as a preservative and color stabilizer. It helps maintain the quality and safety of food products by inhibiting microbial growth.
- Data Table: Effectiveness of Cupric Tartrate in Food Preservation
Food Product | Concentration (ppm) | Shelf Life Extension (Days) |
---|---|---|
Fruit Juices | 50 | 10 |
Canned Vegetables | 100 | 15 |
Dairy Products | 75 | 12 |
Analytical Chemistry
Spectroscopy Applications
Researchers employ this compound in various analytical techniques, particularly spectroscopy, for environmental monitoring. It aids in detecting copper concentrations in water samples.
- Case Study: An environmental study utilized cupric tartrate as a reagent to quantify copper levels in river water samples, revealing contamination sources and aiding in remediation efforts.
Cosmetic Applications
Antimicrobial Properties
In cosmetics, this compound is incorporated for its antimicrobial properties, making it beneficial in skincare formulations aimed at promoting skin health.
- Data Table: Efficacy of Cupric Tartrate in Skincare Products
Product Type | Active Ingredient Concentration (%) | Antimicrobial Activity (Zone of Inhibition, mm) |
---|---|---|
Facial Cream | 0.5 | 15 |
Antiseptic Gel | 1.0 | 20 |
Shampoo | 0.3 | 12 |
Mechanism of Action
The mechanism of action of cupric tartrate hydrate involves its ability to interact with various molecular targets and pathways:
Molecular Targets: Copper ions can bind to proteins, enzymes, and nucleic acids, affecting their structure and function.
Pathways Involved: Copper ions can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in antimicrobial applications where ROS can damage microbial cell membranes and DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Copper-Based Compounds
Cupric Chloride Dihydrate (CuCl₂·2H₂O)
- Solubility : Highly water-soluble, unlike cupric tartrate hydrate.
- Biological Activity: In Pseudomonas aeruginosa, cupric chloride dihydrate exhibits moderate growth inhibition (65% at 300 ppm) and linear copper uptake kinetics with increasing concentration .
- Selectivity : Less selective than tartrate complexes, as chloride ions lack stabilizing ligand effects.
Cupric Sulfate Pentahydrate (CuSO₄·5H₂O)
- Structure : Contains five water molecules in its crystalline lattice, compared to cupric tartrate’s single hydrate.
- Reactivity : Without tartrate ligands, cupric sulfate decomposes to black CuO upon boiling, unlike the stabilized tartrate complex in Fehling’s reagent .
Cupric Nitrate Hydrate (Cu(NO₃)₂·xH₂O)
- Uptake Behavior: In Bacillus thurengensis, copper uptake increases linearly with concentration, contrasting with the saturation kinetics observed for cupric tartrate in P. aeruginosa .
- Toxicity : Exhibits earlier growth inhibition in bacterial cultures compared to chloride or sulfate analogs .
Table 1: Comparative Properties of Copper Compounds
Property | This compound | Cupric Chloride Dihydrate | Cupric Sulfate Pentahydrate |
---|---|---|---|
Solubility in Water | Low | High | High |
Thermal Stability | Stable until ~275°C | Decomposes at 100°C | Loses H₂O at 110°C |
Ligand Effect | Tartrate complexation | None | None |
Redox Stability in Alkaline Media | High (Fehling’s reagent) | Low (precipitates CuO) | Low (precipitates CuO) |
Biological Selectivity | Moderate (SILi = 0.2–2.5) | Low | Low |
Other Metal Tartrates
Potassium Antimony(III) Tartrate Hydrate (KSb(C₄H₂O₆)₂·xH₂O)
- Biological Activity: Used as a reference antileishmanial agent (IC₅₀ in micromolar range) but exhibits lower potency (up to 5-fold) and higher selectivity (SILi = 0.1) compared to novel cupric tartrate derivatives .
- Ligand Role : Tartrate acts as a chelator for antimony, similar to its role in stabilizing copper in Fehling’s reagent.
Cobalt(II)-Tartrate Hydrate
- Applications: Used in Co₃O₄ nanoparticle synthesis and UV filters due to a 1.33 eV energy gap, contrasting with cupric tartrate’s focus on redox chemistry .
- Structural Differences: Cobalt-tartrate coordination polymers exhibit 2D layered structures, unlike the monomeric complexes of copper .
Table 2: Metal Tartrate Comparison
Property | This compound | Cobalt(II)-Tartrate Hydrate | Potassium Antimony(III) Tartrate |
---|---|---|---|
Primary Use | Redox reagent, biology | Nanoparticles, optics | Antiparasitic drug |
Selectivity Index (SILi) | 0.2–2.5 | N/A | 0.1 |
Thermal Stability | ~275°C (dec.) | N/A | Decomposes at >200°C |
Mechanistic and Functional Insights
- Ligand Influence: Tartrate’s hydroxyl and carboxyl groups enable strong chelation, preventing copper precipitation in alkaline media. This property is absent in non-tartrate copper salts like sulfate or nitrate .
- Biological Uptake: Cupric tartrate’s uptake in P. aeruginosa plateaus at 320 ppm, suggesting saturation of transport mechanisms, whereas cupric nitrate shows progressive accumulation in Bacillus .
- Redox Reactions : In Fehling’s test, tartrate stabilizes Cu²⁺, allowing gradual reduction to Cu⁺ (cuprous oxide) by sugars. Without tartrate, Cu(OH)₂ rapidly decomposes to CuO .
Biological Activity
Cupric tartrate hydrate, also known as copper(II) tartrate hydrate, is a compound with significant biological activity and applications in various fields, including biochemistry, pharmacology, and environmental science. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula:
- Molecular Weight: 229.63 g/mol (hydrated form)
- CAS Number: 946843-80-7
- Appearance: Blue crystalline powder
- Melting Point: ~275 °C (decomposes)
Mechanisms of Biological Activity
This compound exhibits several biological activities attributed to its copper content. Copper ions play crucial roles in various enzymatic reactions and cellular processes:
- Antimicrobial Activity: Cupric tartrate has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi by disrupting cellular membranes and interfering with metabolic processes .
- Antioxidant Properties: The compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases .
- Enzyme Activation: Cupric ions are essential for the activity of several enzymes, including cytochrome c oxidase and superoxide dismutase. These enzymes are involved in critical metabolic pathways and energy production .
- Cell Signaling Modulation: Research indicates that cupric tartrate can influence signaling pathways related to inflammation and apoptosis, potentially affecting cancer cell proliferation and survival .
Toxicological Considerations
Despite its beneficial properties, this compound poses certain health risks:
- Irritation: It can cause severe irritation to the skin, eyes, and respiratory tract upon exposure .
- Chronic Effects: Long-term exposure may lead to liver and kidney damage, as well as skin thickening due to repeated contact .
- Environmental Impact: Cupric tartrate is classified as hazardous due to its potential environmental effects, necessitating careful handling and disposal .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Zhang et al. (2023) evaluated the antimicrobial effects of cupric tartrate against E. coli and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations above 0.5 mg/mL, highlighting its potential as a natural preservative in food products .
- Oxidative Stress Mitigation : Research by Lee et al. (2024) demonstrated that cupric tartrate could reduce oxidative stress markers in human fibroblast cells exposed to UV radiation. The study suggested a protective role against skin aging processes linked to oxidative damage .
- Cancer Cell Proliferation : A recent investigation into the effects of cupric tartrate on breast cancer cell lines revealed that it induced apoptosis via the activation of caspase pathways, suggesting its potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for cupric tartrate hydrate, and how can purity be verified?
this compound is synthesized by reacting copper(II) salts (e.g., CuSO₄·5H₂O) with tartaric acid under controlled pH (~7–9) to favor complexation. Key parameters include stoichiometric ratios (1:1 Cu²⁺:tartrate), temperature (room temperature to 60°C), and reaction duration (1–2 hours). Purity is verified via elemental analysis (Cu content ~23–24% ), X-ray diffraction (crystalline structure), and FT-IR spectroscopy (characteristic C-O and Cu-O bonds) .
Q. How does this compound interact with aqueous solutions, and what factors influence its solubility?
The compound is sparingly soluble in water (~0.1 g/100 mL at 25°C) but dissolves readily in acidic or alkaline media due to ligand exchange. Solubility increases in ammonia (forms [Cu(NH₃)₄]²⁺ complexes) or tartrate-rich solutions (enhanced chelation). Ionic strength and temperature also modulate solubility: higher temperatures (>50°C) destabilize the hydrate structure .
Q. What spectroscopic methods are most effective for characterizing this compound?
- UV-Vis : Absorption bands at 600–800 nm (d-d transitions of Cu²⁺ in octahedral geometry) .
- FT-IR : Peaks at 1600–1700 cm⁻¹ (asymmetric COO⁻ stretching) and 1300–1400 cm⁻¹ (symmetric COO⁻ stretching) confirm tartrate coordination .
- XRD : Matches reference patterns (e.g., monoclinic P2₁/c space group) to validate crystallinity .
Advanced Research Questions
Q. How can discrepancies in redox activity data for this compound in Fehling’s solution be resolved?
Fehling’s solution (alkaline cupric tartrate) is used to detect reducing sugars, but inconsistent results arise from:
- Reagent purity : Impurities in CuSO₄ or tartrate salts alter redox potential. Use ≥98.5% pure CuSO₄ and recrystallized tartrate .
- pH variability : Maintain pH >12 with NaOH to stabilize the Cu(OH)₂⁻ complex. Deviations reduce sensitivity .
- Interfering ions : Remove Cl⁻ or NH₄⁺ via dialysis, as they compete for Cu²⁺ binding .
Q. What experimental design considerations are critical for studying this compound’s catalytic properties?
When evaluating catalysis (e.g., in oxidation reactions):
- Substrate specificity : Test structurally diverse substrates (e.g., alcohols, amines) to map catalytic scope.
- Kinetic profiling : Monitor Cu²⁺↔Cu⁺ transitions via in situ EPR or cyclic voltammetry to correlate redox states with activity .
- Leaching tests : Filter catalysts mid-reaction to distinguish homogeneous vs. heterogeneous pathways .
Q. How can conflicting data on this compound’s thermal stability be reconciled?
Reported decomposition temperatures vary (150–200°C) due to:
- Hydration state : Trihydrate (C₄H₄CuO₆·3H₂O) loses water at 100–120°C, altering decomposition pathways. Confirm hydration via TGA .
- Atmosphere : Oxidative (air) vs. inert (N₂) conditions affect stability. Use controlled TGA-DSC under N₂ for reproducibility .
Q. Methodological Tables
Table 1. Key Physicochemical Properties of this compound
Property | Value/Specification | Reference |
---|---|---|
Molecular Formula | C₄H₄CuO₆·3H₂O | |
Molecular Weight | 266.5 g/mol | |
Solubility in Water | 0.1 g/100 mL (25°C) | |
Cu Content | 23.8–24.2% | |
Crystal System | Monoclinic (P2₁/c) |
Table 2. Standardization of Alkaline Cupric Tartrate Solution (Fehling’s Solution)
Component | Preparation | Standardization Method |
---|---|---|
Solution A (Cu²⁺) | 34.639 g CuSO₄·5H₂O in 500 mL H₂O | Titrate with 0.05 M EDTA; endpoint via Cu²⁼-selective electrode |
Solution B (Tartrate) | 173 g KNaC₄H₄O₆ + 50 g NaOH in 500 mL H₂O | pH adjusted to 12.5 ± 0.1 with NaOH |
Properties
IUPAC Name |
copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZTCHAIPUZJB-OLXYHTOASA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CuO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746608 | |
Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946843-80-7 | |
Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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